molecular formula C17H22N2O5 B2358870 Boc-5-methoxy-DL-tryptophan CAS No. 2103356-55-2

Boc-5-methoxy-DL-tryptophan

Cat. No.: B2358870
CAS No.: 2103356-55-2
M. Wt: 334.372
InChI Key: RFEFILRKWWZSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-methoxy-DL-tryptophan is a specialty product used for proteomics research . It has a molecular formula of C17H22N2O5 and a molecular weight of 334.38 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C17H22N2O5 . The InChI string representation is InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9 (5-8)7 (6-14-11)4-10 (13)12 (15)16/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16) .


Physical and Chemical Properties Analysis

This compound is a crystalline solid with a predicted melting point of 206.00° C and a predicted boiling point of 563.96° C at 760 mmHg. It has a predicted density of 1.26 g/cm3 .

Scientific Research Applications

Polymer Chemistry

Methacrylate monomers with a chiral tryptophan moiety, Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA), have been polymerized using the reversible addition-fragmentation chain transfer (RAFT) process. These polymers exhibited chiroptical and fluorescence behavior due to the chiral and fluorescent tryptophan moieties in their side-chain. The polymers showed pH responsiveness and cationic properties upon deprotection of the Boc group, making them suitable for applications like siRNA delivery due to their excellent biocompatibility (Roy, Acharya, Chatterji, & De, 2013).

Peptide Chemistry

An efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives was developed, using 6-Br-isatin as the starting material and involving selective bromination, reduction, alkylation, optical resolution, and Nα-Boc protection. These derivatives, including Boc-protected tryptophan, serve as essential building blocks in peptide chemistry (Mollica, Stefanucci, Costante, Pinnen, & Locatelli, 2011).

Synthesis and Self-Assembly

Nα-Boc-L-tryptophan was used to synthesize amphiphilic BAB triblock copolymers for potential drug delivery applications. These copolymers self-assemble into micelles, with their properties varying based on hydrophobic block length. The presence of t-Boc protected L-tryptophan led to the formation of α-helix secondary structure through hydrogen bonding, potentially aiding in drug stabilization and controlled release (Voda, Magniez, Salim, Wong, & Guo, 2016).

Modular Enzymatic-Chemocatalytic Synthesis

Combining biocatalytic halogenation of L-tryptophan with subsequent Suzuki–Miyaura cross-coupling reactions enables the synthesis of a variety of aryl-substituted tryptophan derivatives. This approach, which includes tert-butoxycarbonyl (Boc) protection, allows for modular synthesis, useful in creating compounds for peptide or peptidomimetic synthesis (Frese, Schnepel, Minges, Voss, Feiner, & Sewald, 2016).

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEFILRKWWZSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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